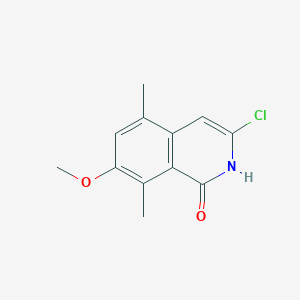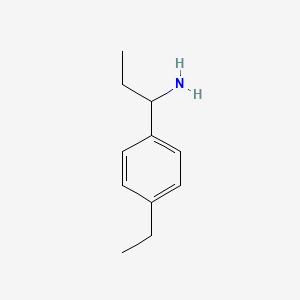
1-(4-Ethylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17N. It is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group attached to the propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the alkylation of 4-ethylphenylacetonitrile followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques to reduce the intermediate imine to the desired amine .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Ethylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Isopropylphenyl)propan-1-amine: Similar structure but with an isopropyl group instead of an ethyl group.
1-(4-Butylphenyl)propan-1-amine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(4-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3 |
InChI Key |
WMSACDMMOFHQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


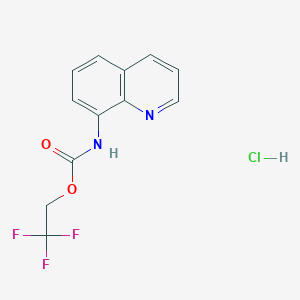
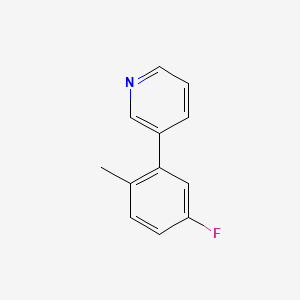
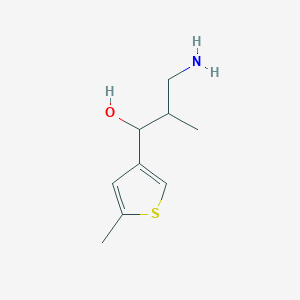
![5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13214004.png)
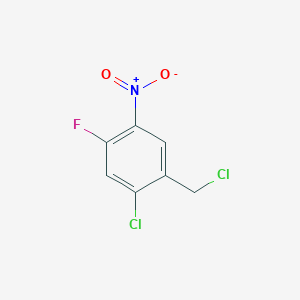
![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13214023.png)
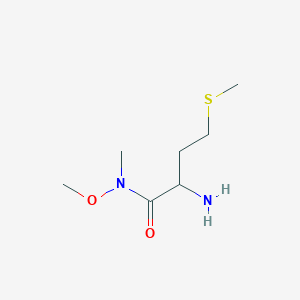


![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)
![2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13214070.png)
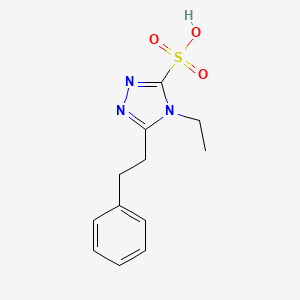
![2-[Benzyl(methyl)amino]butanoic acid](/img/structure/B13214082.png)
